(4R,4'R)-2,2'-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
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Overview
Description
(4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a combination of pyridine, triazole, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the pyridine ring: This can be synthesized through various methods such as the Hantzsch pyridine synthesis.
Formation of the oxazole rings: This can be done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of automated synthesis and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole and oxazole rings.
Reduction: Reduction reactions may target the pyridine ring or other unsaturated sites.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield fully saturated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It may be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: Potential use in the synthesis of polymers with unique properties.
Electronics: Applications in the development of organic electronic devices.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole): Similar in structure but may have different substituents on the aromatic rings.
(4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrothiazole): Contains thiazole rings instead of oxazole rings.
Properties
Molecular Formula |
C32H26N6O2 |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
(4R)-2-[4-(1-benzyltriazol-4-yl)-6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H26N6O2/c1-4-10-22(11-5-1)18-38-19-28(36-37-38)25-16-26(31-34-29(20-39-31)23-12-6-2-7-13-23)33-27(17-25)32-35-30(21-40-32)24-14-8-3-9-15-24/h1-17,19,29-30H,18,20-21H2/t29-,30-/m0/s1 |
InChI Key |
JOQBIMGPFJNOGX-KYJUHHDHSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC(=CC(=N2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CN(N=N5)CC6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1C(N=C(O1)C2=CC(=CC(=N2)C3=NC(CO3)C4=CC=CC=C4)C5=CN(N=N5)CC6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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